![molecular formula C13H14ClN3O B5686786 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5686786.png)
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a synthetic compound that was first developed in the early 2000s and has since been used in a variety of studies to investigate its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide is not fully understood, but it is thought to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity and is critical for learning and memory processes. By enhancing NMDA receptor function, 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide may improve cognitive function and memory consolidation.
Biochemical and Physiological Effects:
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide has been shown to have a range of biochemical and physiological effects, including the enhancement of long-term potentiation, the modulation of glutamate receptor function, and the regulation of calcium signaling in neurons. These effects are thought to underlie 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide's potential therapeutic applications in the treatment of cognitive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide as a research tool is its ability to enhance long-term potentiation, which is critical for learning and memory processes. Additionally, 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide is relatively easy to synthesize and can be used in a variety of experimental paradigms. However, there are also some limitations to the use of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide in laboratory experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are several promising directions for future research on 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide, including the development of more selective modulators of the NMDA receptor, the investigation of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide's effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of cognitive disorders. Additionally, further studies are needed to fully understand the mechanisms underlying 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide's effects on synaptic plasticity and to optimize its use as a research tool.
Métodos De Síntesis
The synthesis of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide involves several steps, including the reaction of 2-chloro-5-methylphenylhydrazine with ethyl acetoacetate, followed by the addition of 2-bromoacetophenone and subsequent hydrolysis to yield the final product. The synthesis of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide is relatively straightforward and can be performed using standard laboratory equipment and techniques.
Aplicaciones Científicas De Investigación
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide has been shown to have a range of effects on the central nervous system, including the modulation of glutamate receptors and the enhancement of long-term potentiation. These effects make 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide a valuable tool for studying the mechanisms underlying learning and memory.
Propiedades
IUPAC Name |
2-[4-(2-chloro-5-methylphenyl)pyrazol-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-3-4-12(14)11(5-8)10-6-16-17(7-10)9(2)13(15)18/h3-7,9H,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZMRIJWAUJQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2=CN(N=C2)C(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-fluorobenzyl)methyl{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5686705.png)

![N-(3-hydroxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5686716.png)
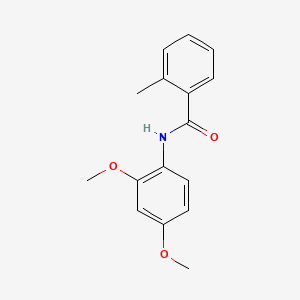
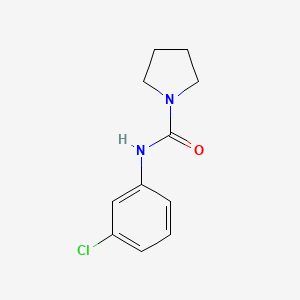
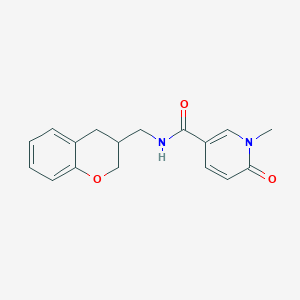
![rel-(4aS,8aS)-2-[(3-methyl-1-benzofuran-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5686767.png)
![2-isopropyl-4-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5686777.png)
![(3R*,5S*)-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5686784.png)
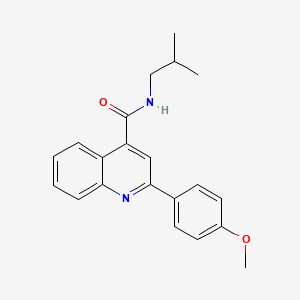
![2-(3-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5686797.png)
![8-[2-(2-hydroxyethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5686813.png)
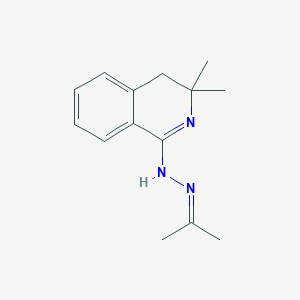
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5686821.png)